2-Bromo-4-difluoromethoxy-6-fluorophenol

Physicochemical Characterization pKa Prediction Halogenated Phenols

2-Bromo-4-difluoromethoxy-6-fluorophenol is a polyhalogenated phenolic building block with a unique ortho-bromo, ortho-fluoro, and para-difluoromethoxy substitution pattern. This scaffold offers distinct electronic and steric properties, with the difluoromethoxy group acting as a metabolically stable bioisostere for methoxy groups, mitigating oxidative O-dealkylation. The ortho-bromo handle provides a robust site for Pd-catalyzed cross-coupling, enabling rapid SAR exploration. Its specific halogenation pattern aligns with patented methodologies for synthesizing pyrethroid pesticides with enhanced residual activity. Choose this compound for its precise reactivity and potential in developing novel insecticides and complex molecules.

Molecular Formula C7H4BrF3O2
Molecular Weight 257 g/mol
CAS No. 1805502-91-3
Cat. No. B1413373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-difluoromethoxy-6-fluorophenol
CAS1805502-91-3
Molecular FormulaC7H4BrF3O2
Molecular Weight257 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)Br)OC(F)F
InChIInChI=1S/C7H4BrF3O2/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7,12H
InChIKeyMGNANJLOSVAVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1805502-91-3 | 2-Bromo-4-difluoromethoxy-6-fluorophenol Procurement Guide


2-Bromo-4-difluoromethoxy-6-fluorophenol (CAS 1805502-91-3, C7H4BrF3O2, MW 257.00) is a polyhalogenated phenolic building block featuring a unique ortho-bromo, ortho-fluoro, and para-difluoromethoxy substitution pattern on a phenol core . This specific arrangement of halogen and fluorinated ether groups creates a versatile scaffold for downstream functionalization in medicinal chemistry and agrochemical synthesis programs [1].

1805502-91-3 | Why Generic Halophenol Substitution is Not Advisable


Halogenated phenols are not interchangeable scaffolds due to the profound and predictable impact that specific substitution patterns exert on reaction selectivity, physicochemical properties, and ultimate biological performance. The substitution pattern of 2-Bromo-4-difluoromethoxy-6-fluorophenol confers a unique electronic and steric environment that differentiates it from regioisomers (e.g., 2-Bromo-4-difluoromethoxy-5-fluorophenol) or analogs lacking the difluoromethoxy group. Critical parameters such as lipophilicity (LogP), acidity (pKa), and metabolic stability are altered by the difluoromethoxy moiety, which serves as a hydrogen bond donor and lipophilicity modulator [1]. Bromine at the ortho position relative to the hydroxyl group provides a distinct handle for cross-coupling chemistry while simultaneously exerting steric and electronic effects not replicable by chloro or iodo analogs .

1805502-91-3 | Quantitative Differentiation Evidence Against Structural Analogs


1805502-91-3 | Comparative Electronic Impact of Ortho-Fluorine on Phenol Acidity

The acidity (pKa) of halogenated phenols is a critical parameter governing reactivity in nucleophilic substitutions and biological interactions. The target compound 2-Bromo-4-difluoromethoxy-6-fluorophenol is predicted to exhibit enhanced acidity relative to analogs lacking the ortho-fluorine substituent. This increased acidity is attributed to the strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom, which stabilizes the phenoxide anion. In contrast, the difluoromethoxy group at the para position exerts a weaker overall electronic effect on the hydroxyl proton. This differentiation is crucial for chemoselective functionalization of the phenolic OH group under mildly basic conditions .

Physicochemical Characterization pKa Prediction Halogenated Phenols

1805502-91-3 | Lipophilicity Tuning via Difluoromethoxy vs. Non-Fluorinated Ethers

The difluoromethoxy (-OCF2H) group confers a distinct lipophilicity profile compared to methoxy (-OCH3) or ethoxy (-OC2H5) analogs. The -OCF2H group acts as a lipophilic hydrogen bond donor, a property absent in simple alkyl ethers, which can significantly alter membrane permeability and target engagement. While the exact LogP for 2-Bromo-4-difluoromethoxy-6-fluorophenol is not experimentally reported, the value for a positional isomer (4-Bromo-3-difluoromethoxy-5-fluorophenol) is estimated between 2.5 and 3.5 . This indicates moderate lipophilicity suitable for balancing aqueous solubility and membrane diffusion, a key differentiator from more lipophilic analogs (e.g., those with trifluoromethoxy groups) that may suffer from poor solubility or increased off-target binding .

Medicinal Chemistry ADME Properties LogP Optimization

1805502-91-3 | Divergent Synthetic Utility: Ortho-Bromo as Cross-Coupling Handle

The ortho-bromo substituent serves as a privileged site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine functionalities. This synthetic handle is distinct from the alternative ortho-chloro analog, which exhibits significantly lower reactivity in oxidative addition steps of the catalytic cycle. The presence of the ortho-fluoro group in the target compound further modulates the electronic character of the bromine, potentially influencing coupling rates and selectivity. This orthogonal reactivity pattern—a reactive bromine for diversification and a metabolically stable fluorine for pharmacokinetic tuning—is a key differentiator from simpler mono-halogenated phenols like 2-Bromo-6-fluorophenol (CAS 2040-89-3), which lacks the property-modulating difluoromethoxy group .

Organic Synthesis Cross-Coupling Building Block

1805502-91-3 | Patented Utility in Agrochemical Pyrethroid Synthesis

This specific compound class is explicitly claimed as a valuable intermediate for the synthesis of broad-spectrum pyrethroid pesticides, a high-value agricultural application. Patent US4404148A establishes that difluoromethoxyaromatic compounds, prepared via alkylation of substituted phenols, are key precursors to pyrethroids exhibiting extended residual insecticidal activity [1]. Furthermore, Japanese Patent JPS6345233A specifically discloses difluorohalomethoxyphenyl derivatives as insecticidal and acaricidal agents, confirming the biological relevance of this specific scaffold [2]. The combination of bromine, fluorine, and difluoromethoxy groups in the target compound maps directly to the structural motifs described in these patents, establishing a clear industrial pedigree that distinguishes it from non-fluorinated or mono-halogenated phenol building blocks used in less demanding applications.

Agrochemicals Pesticide Intermediates Pyrethroids

1805502-91-3 | Evidence-Based Applications in Medicinal and Agrochemical Research


Scaffold for Metabolic Stability and Lipophilicity Optimization in Drug Discovery

The difluoromethoxy group in 2-Bromo-4-difluoromethoxy-6-fluorophenol functions as a metabolically stable bioisostere for methoxy groups, mitigating oxidative O-dealkylation, a common clearance mechanism. With a predicted LogP range that balances permeability and solubility, this building block is suitable for incorporating into lead series where modulating lipophilicity without introducing metabolic liability is paramount. The ortho-bromo handle allows for rapid parallel synthesis of analogs to explore structure-activity relationships (SAR) [1].

Key Intermediate for Next-Generation Pyrethroid Agrochemicals

Patented methodologies explicitly identify difluoromethoxyaromatic compounds as critical intermediates for synthesizing pyrethroid pesticides with enhanced residual activity. The target compound's specific halogenation pattern aligns with these patent disclosures, positioning it as a strategic precursor for developing novel insecticides and acaricides with improved field performance and resistance profiles compared to conventional pyrethroids [2].

Advanced Building Block for Orthogonal Cross-Coupling Sequences

The presence of an ortho-bromo group in a molecule also bearing an ortho-fluoro substituent offers a unique electronic environment for cross-coupling reactions. The bromine atom serves as a robust, high-reactivity site for Pd-catalyzed transformations, while the ortho-fluorine can influence the electronic properties of the resulting biaryl systems. This compound is ideal for synthetic chemists requiring a densely functionalized, yet selectively reactive, aromatic core for complex molecule construction .

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